![molecular formula C24H20BrN3O3 B2406004 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-33-7](/img/structure/B2406004.png)
2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylic position is activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Scientific Research Applications
Synthesis Techniques and Structural Analysis
- The synthesis of related compounds involves complex reactions to obtain structures with potential active properties. For instance, a study detailed the synthesis and structural analysis of a similar compound, highlighting the crystal structure determined through X-ray diffraction data, demonstrating the compound's intricate molecular arrangement and potential for further chemical investigation (Ganapathy et al., 2015).
Chemical Reactions and Derivatives Synthesis
- Research on creating new series of pyridine and fused pyridine derivatives showcases the versatility of these compounds in generating various chemical structures. This work emphasizes the reactivity of certain precursors to yield a range of derivatives with distinct functionalities, reflecting the chemical diversity achievable with these cores (Al-Issa, 2012).
Quantum Studies and Material Properties
- Investigations into the quantum studies, nonlinear optical (NLO), and thermodynamic properties of novel compounds provide insights into their physical and chemical characteristics. These studies are crucial for understanding the potential applications of these compounds in materials science and engineering, highlighting their stability and reactivity (Halim & Ibrahim, 2022).
Antimicrobial Activity and Molecular Docking Studies
- Some derivatives have been evaluated for their antimicrobial activities, with molecular docking studies to understand their interactions with biological targets. This research direction indicates the potential biomedical applications of these compounds, focusing on their role as antimicrobial agents (Okasha et al., 2022).
Corrosion Inhibition Studies
- Derivatives of this compound class have been studied for their role as corrosion inhibitors for metals, utilizing gravimetric, electrochemical, and Density Functional Theory (DFT) studies. These investigations demonstrate the compound's practical applications in protecting metals from corrosion, highlighting a significant industrial application (Yadav et al., 2016).
Future Directions
properties
IUPAC Name |
2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c1-14-10-20-22(24(29)28(14)13-15-6-4-3-5-7-15)21(18(12-26)23(27)31-20)17-11-16(25)8-9-19(17)30-2/h3-11,21H,13,27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZEZKGPDFCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

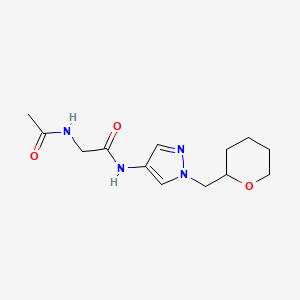
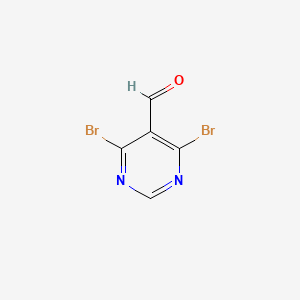
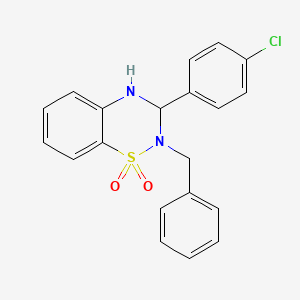

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
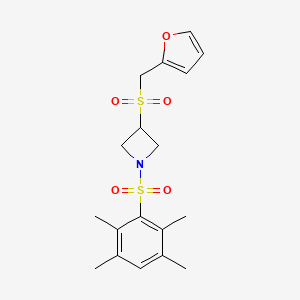
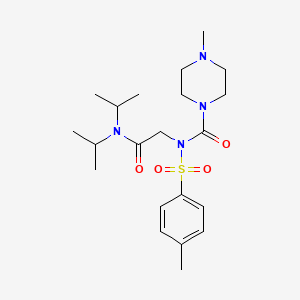
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
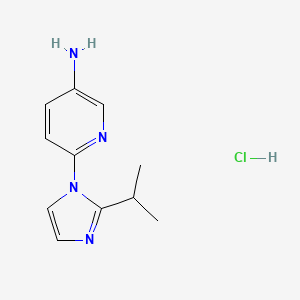
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)